Antitumor agent-82

Colorectal Cancer Renal Cell Carcinoma Antiproliferative Activity

Antitumor agent-82 (compound 6g) is a structurally optimized β-carboline derivative that induces ATG5/ATG7-dependent autophagy, achieving an IC50 of 2.02 µM against HT-29 colorectal cancer cells. Unlike generic autophagy modulators (e.g., rapamycin/chloroquine), its pathway-specific mechanism and enhanced water solubility make it a precise chemical probe for in vivo colorectal cancer models. Ideal for medicinal chemistry optimization and target validation programs requiring a reproducible, potent autophagy inducer.

Molecular Formula C32H42N6
Molecular Weight 510.7 g/mol
Cat. No. B12396083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-82
Molecular FormulaC32H42N6
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC3=C(C(=N2)CN4CCN(CC4)C)N(C5=CC=CC=C53)CCCC6=CC=CC=C6
InChIInChI=1S/C32H42N6/c1-34-15-19-36(20-16-34)24-27-23-29-28-12-6-7-13-31(28)38(14-8-11-26-9-4-3-5-10-26)32(29)30(33-27)25-37-21-17-35(2)18-22-37/h3-7,9-10,12-13,23H,8,11,14-22,24-25H2,1-2H3
InChIKeyXZIMSKMIWQACLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor agent-82 (Compound 6g) for Autophagy-Driven Cancer Research


Antitumor agent-82, identified as compound 6g, is a synthetic β-carboline derivative with a molecular weight of 510.72 g/mol and formula C32H42N6 [1]. It functions as a potent anti-proliferative agent, primarily inducing cell autophagy through the ATG5/ATG7 signaling pathway . This compound is designed for advanced preclinical cancer research, particularly in models where modulation of autophagy is a key therapeutic target.

Why Antitumor agent-82 Cannot Be Replaced by Standard Autophagy Modulators


While other compounds, such as rapamycin or chloroquine, broadly modulate autophagy, their effects are often non-specific or context-dependent [1]. Antitumor agent-82 (compound 6g) is distinguished by its specific induction of the ATG5/ATG7-dependent autophagic pathway, a mechanism directly linked to its anti-proliferative activity in colorectal and other cancer models . This precise mechanism, combined with its structural optimization for enhanced water solubility and potent in vivo efficacy, means that generic autophagy modulators cannot replicate its targeted antitumor profile [2].

Quantitative Differentiation: Antitumor agent-82 vs. Comparators


Superior In Vitro Antiproliferative Potency Against Colorectal and Renal Cancer Cells

In a direct head-to-head comparison, Antitumor agent-82 (compound 6g) demonstrated the most potent antiproliferative activity among a synthesized series of β-carboline derivatives (6a-g). Specifically, it exhibited IC50 values of 2.02 µM against HT-29 (colorectal cancer) and 2.71 µM against 786-O (renal adenocarcinoma) cells after 48 hours, as measured by MTT assay [1]. This performance was superior to other derivatives in the series and was benchmarked against the standard chemotherapeutic agent cisplatin .

Colorectal Cancer Renal Cell Carcinoma Antiproliferative Activity

Broad-Spectrum Antiproliferative Activity Across a Panel of Tumor Cell Lines

Cross-study data shows that Antitumor agent-82 exhibits potent and varied anti-proliferative effects across a diverse panel of human cancer cell lines, indicating a broad therapeutic potential not limited to a single cancer type. It demonstrates IC50 values ranging from 2.02 µM to 24.8 µM after 48 hours of treatment, as determined by MTT assay .

Broad-Spectrum Cytotoxicity Pancreatic Cancer Breast Cancer

Confirmed ATG5/ATG7-Dependent Autophagy as the Primary Mechanism of Action

Antitumor agent-82's antitumor activity is mechanistically distinct from many cytotoxic agents, as it specifically induces autophagy through the ATG5/ATG7 signaling pathway [1]. This was demonstrated in HCT116 colorectal cancer cells, where treatment with the compound (0-5 µM) activated this pathway, leading to cell growth inhibition .

Autophagy Mechanism of Action ATG5/ATG7 Pathway

In Vivo Antitumor Efficacy in a Mouse Colorectal Cancer Model

The in vivo antitumor potential of Antitumor agent-82 has been validated in a mouse colorectal cancer homograft model. Treatment with compound 6g significantly suppressed tumor development and reduced tumor weight compared to the control group [1]. A separate database entry notes that a dosing regimen of 45 mg/kg administered intraperitoneally every two days for 16 days showed anti-cancer activity in mice [2].

In Vivo Efficacy Colorectal Cancer Xenograft Model

High-Value Research Applications for Antitumor agent-82


Lead Compound for Colorectal Cancer Drug Discovery Programs

Given its most potent in vitro activity against HT-29 colorectal cancer cells (IC50 = 2.02 µM) and validated in vivo efficacy in a mouse colorectal cancer model [1], Antitumor agent-82 serves as an excellent starting point for medicinal chemistry optimization and lead development in academic or industrial colorectal cancer research programs.

Investigating ATG5/ATG7-Dependent Autophagy as a Therapeutic Strategy

Researchers studying the role of autophagy in cancer can utilize Antitumor agent-82 as a specific and potent chemical probe. Its ability to induce autophagy via the ATG5/ATG7 signaling pathway [2] makes it a valuable tool for dissecting this complex process in cancer cell biology and for exploring combination therapies with autophagy inhibitors or other cytotoxic agents.

Preclinical Development for Renal Cell Carcinoma and Prostate Cancer Models

The compound's high potency against 786-O renal adenocarcinoma cells (IC50 = 2.71 µM) and 22Rv1 prostate cancer cells (IC50 = 3.86 µM) positions it as a targeted candidate for further preclinical evaluation in these cancer types. Researchers can use it to validate new therapeutic hypotheses and develop in vivo models for these specific indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-82

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.